Dihydrobaicalin
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Overview
Description
Dihydrobaicalin is a flavonoid glycoside isolated from the American skullcap (Scutellaria lateriflora L.) . It is known for its various bioactive properties and is used extensively in traditional medicine. The compound has a molecular weight of 448.38 and a chemical formula of C21H20O11 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrobaicalin can be synthesized through the extraction of flavonoid glycosides from the roots of Scutellaria lateriflora. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, and the extract is purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydrobaicalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique bioactive properties .
Scientific Research Applications
Dihydrobaicalin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: this compound is used in the formulation of dietary supplements and herbal remedies.
Mechanism of Action
Dihydrobaicalin exerts its effects through several molecular targets and pathways:
Molecular Targets: It targets proteins such as VEGFA, IL6, ESR1, RELA, and HIF1A.
Pathways Involved: The compound is involved in pathways like the NF-kB pathway, PI3K-AKT pathway, and HIF-1 signaling pathway. These pathways play crucial roles in inflammation, cell proliferation, and survival.
Comparison with Similar Compounds
Baicalein: An aglycone form of baicalin, with similar bioactive properties.
Wogonin: A flavonoid with anti-cancer and anti-inflammatory effects.
Uniqueness of Dihydrobaicalin: this compound is unique due to its specific glycoside structure, which imparts distinct bioactive properties compared to its aglycone counterparts like baicalein and wogonin . Its ability to modulate multiple molecular targets and pathways makes it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-5,7,10,16-19,21,23-27H,6H2,(H,28,29)/t10-,16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
UVNUGBQJLDGZKE-XDZPIWCFSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC2=CC(=C(C(=C2C1=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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